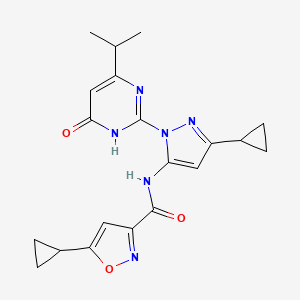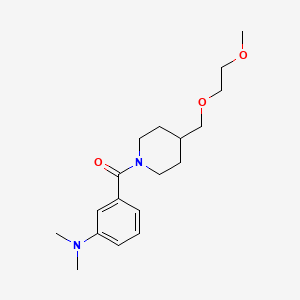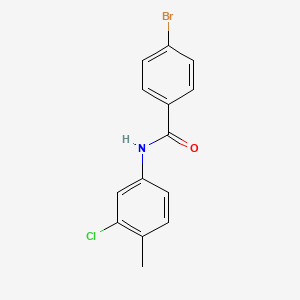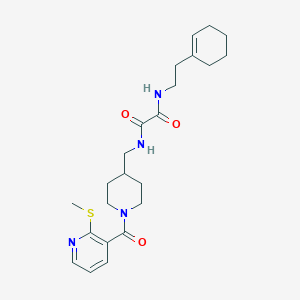
5-(2-Chlorophenyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Characterization and Theoretical Calculations
The structural and molecular geometry of chlorophenyl-based compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been thoroughly investigated using techniques like FT-IR, NMR, HRMS, and X-ray diffraction. Density Functional Theory (DFT) calculations provide insights into their electronic properties, molecular orbitals, and potential as nonlinear optical (NLO) materials due to their hyperpolarizability. This foundational research supports their application in designing materials with specific optical properties (Kerru et al., 2019).
Synthesis of Novel Compounds and Complexes
Research includes the synthesis of new compounds and complexes involving chlorophenylisoxazole derivatives. For instance, a novel Fe(III) complex with an isoxazole-based ligand demonstrates significant shifts in absorption spectra, indicating potential in material sciences or catalysis applications (Agheli, Pordel, & Beyramabadi, 2017). Additionally, the environmentally sustainable synthesis of benzothiazoles and benzoxazoles from isothiocyanates highlights a green chemistry approach to creating structurally diverse compounds (Zhang, Jia, Wang, & Fan, 2011).
Corrosion Inhibition
Chlorophenyl-thiazole derivatives have been evaluated for their corrosion inhibition performance on iron, with theoretical studies correlating quantum chemical parameters with experimental inhibition efficiency. These findings suggest potential applications in protecting metals from corrosion, essential for various industrial applications (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Antiviral and Insecticidal Activities
The synthesis of thiadiazole sulfonamides derived from chlorophenyl compounds has led to the discovery of substances with antiviral activities against tobacco mosaic virus, indicating the potential for agricultural applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010). Furthermore, novel thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives have shown significant insecticidal activity against the cotton leaf worm, suggesting their use in pest management (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 5-(2-Chlorophenyl)isoxazol-3-amine are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich and is used by early discovery researchers . More research is needed to identify its primary targets and their roles.
Biochemical Pathways
The biochemical pathways affected by 5-(2-Chlorophenyl)isoxazol-3-amine are not clearly defined. Given the lack of information on its target and mode of action, it’s challenging to summarize the affected pathways and their downstream effects. Future research may provide insights into these aspects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(2-Chlorophenyl)isoxazol-3-amine are not available in the current literature. These properties play a crucial role in determining the bioavailability of a compound. Further pharmacokinetic studies are needed to outline these properties .
Result of Action
More comprehensive studies are required to describe these effects .
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORWVKBRYQQUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)


![N-(3-fluorophenyl)-5-{4-[(4-methoxybenzyl)amino]-4-oxobutanoyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2913238.png)

![2-fluoro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2913240.png)


![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)




